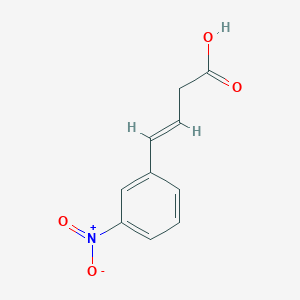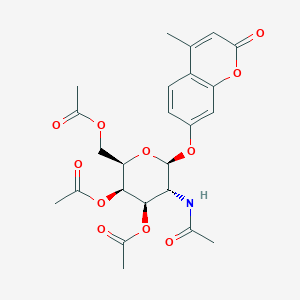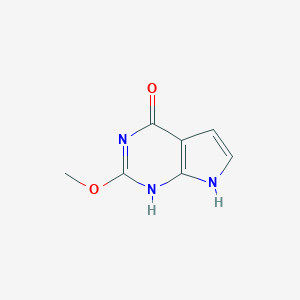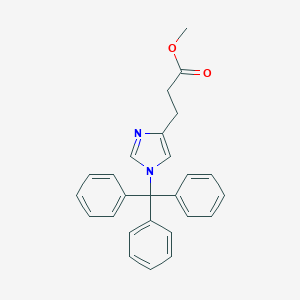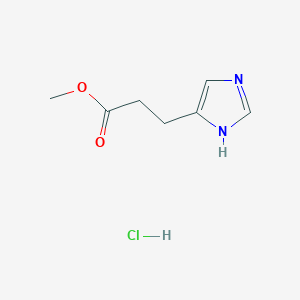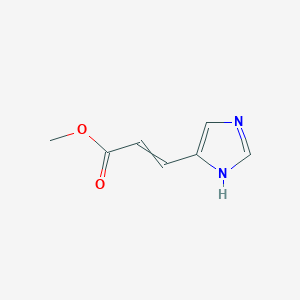
N-Acetyl-3-iodo-L-tyrosine hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-3-iodo-L-tyrosine hemihydrate is a chemical compound with the molecular formula C₁₁H₁₄INO₅ and a molecular weight of 716.3 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
N-Acetyl-3-iodo-L-tyrosine hemihydrate can be synthesized through the iodination of N-acetyl-L-tyrosine. The iodination process typically involves the use of iodine or iodinating agents under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the tyrosine molecule. The reaction conditions often include the use of solvents such as acetic acid or ethanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to achieve high yields and purity of the final product. The process may involve multiple steps, including purification techniques such as crystallization or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
N-Acetyl-3-iodo-L-tyrosine hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodinated compound back to its non-iodinated form or other reduced products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH adjustments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce non-iodinated tyrosine derivatives, and substitution reactions can result in various functionalized tyrosine analogs.
科学的研究の応用
N-Acetyl-3-iodo-L-tyrosine hemihydrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of radioiodinated compounds, which are essential in medical imaging and diagnostics.
Biology: The compound serves as a substrate in enzyme studies, particularly in the investigation of enzyme inhibitors and protein synthesis.
Medicine: It is utilized in the development of drug therapies for thyroid disorders and cancers, leveraging its iodinated structure for targeted therapeutic effects.
Industry: The compound’s radioiodinated derivatives are used in positron emission tomography (PET) imaging and other diagnostic techniques.
作用機序
The mechanism of action of N-Acetyl-3-iodo-L-tyrosine hemihydrate involves its interaction with specific molecular targets and pathways. As an iodinated amino acid derivative, it can be incorporated into proteins and peptides, affecting their structure and function. The compound’s iodinated structure allows it to participate in various biochemical processes, including enzyme inhibition and regulation of cell growth and differentiation. Its radioiodinated derivatives are used in imaging techniques to visualize biological processes in vivo.
類似化合物との比較
Similar Compounds
N-Acetyl-L-tyrosine: A non-iodinated analog used in similar biochemical studies.
3-Iodo-L-tyrosine: Another iodinated derivative with different acetylation patterns.
L-Tyrosine: The parent amino acid from which N-Acetyl-3-iodo-L-tyrosine hemihydrate is derived.
Uniqueness
This compound is unique due to its specific iodination and acetylation, which confer distinct chemical and biological properties. Its ability to be radioiodinated makes it particularly valuable in medical imaging and diagnostic applications.
特性
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H12INO4.H2O/c2*1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2*2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t2*9-;/m00./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYCUTSENZMQNW-NAWJVIAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26I2N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23277-49-8 |
Source


|
| Record name | N-Acetyl-3-iodo-L-tyrosine hemihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ACETYL-3-IODO-L-TYROSINE HEMIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758ESX7YOG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
